molecular formula C31H34N2O2 B4062942 (4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone

(4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone

Cat. No.: B4062942
M. Wt: 466.6 g/mol
InChI Key: UUUSSQKFWYSGGE-UHFFFAOYSA-N
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Description

(4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone is a complex organic compound that features a piperidine ring system with benzyl and phenylbenzoyl substituents

Properties

IUPAC Name

(4-benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H34N2O2/c34-30(28-13-11-27(12-14-28)26-9-5-2-6-10-26)33-21-17-29(18-22-33)31(35)32-19-15-25(16-20-32)23-24-7-3-1-4-8-24/h1-14,25,29H,15-23H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUSSQKFWYSGGE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CCC1CC2=CC=CC=C2)C(=O)C3CCN(CC3)C(=O)C4=CC=C(C=C4)C5=CC=CC=C5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H34N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

466.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone typically involves multi-step organic reactions. One common approach is to start with the piperidine ring and introduce the benzyl and phenylbenzoyl groups through a series of substitution reactions. The reaction conditions often require the use of strong bases or acids, along with specific solvents to facilitate the reactions.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This often includes the use of automated reactors and continuous flow systems to maintain consistent reaction parameters.

Chemical Reactions Analysis

Types of Reactions

(4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or to convert double bonds to single bonds.

    Substitution: Both nucleophilic and electrophilic substitution reactions can be performed on this compound to introduce new substituents.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles and electrophiles for substitution reactions. The reaction conditions typically involve controlled temperatures and the use of inert atmospheres to prevent unwanted side reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or alkanes. Substitution reactions can introduce a wide range of functional groups, depending on the nucleophile or electrophile used.

Scientific Research Applications

Chemistry

In chemistry, (4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound may be used to study the interactions between small molecules and biological targets. Its structure allows for the exploration of binding affinities and the development of new ligands for biological receptors.

Medicine

In medicinal chemistry, (4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone is investigated for its potential therapeutic properties. It may serve as a lead compound for the development of new drugs targeting specific diseases or conditions.

Industry

In the industrial sector, this compound can be used in the development of new materials with specific properties. Its unique structure allows for the design of polymers and other materials with tailored characteristics.

Mechanism of Action

The mechanism of action of (4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins that play a role in biological processes. The compound’s structure allows it to bind to these targets and modulate their activity, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

What sets (4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone apart is its combination of benzyl and phenylbenzoyl groups attached to the piperidine ring. This unique structure provides distinct chemical and biological properties, making it a valuable compound for various applications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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(4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone
Reactant of Route 2
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(4-Benzylpiperidin-1-yl)-[1-(4-phenylbenzoyl)piperidin-4-yl]methanone

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